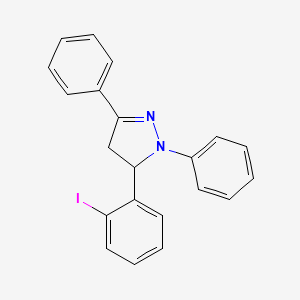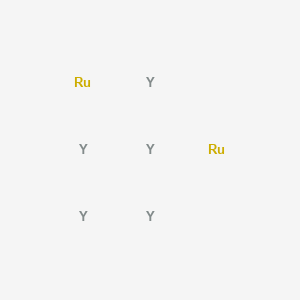
Ruthenium--yttrium (2/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium–yttrium (2/5) is an intermetallic compound composed of ruthenium and yttrium in a 2:5 ratio. This compound is part of the broader ruthenium-yttrium binary system, which includes several other stoichiometric compounds such as Ru₂Y, Ru₂Y₃, Ru₂₅Y₄₄, and RuY₃ . Ruthenium–yttrium (2/5) is known for its unique crystal structure and thermodynamic properties, making it a subject of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ruthenium–yttrium (2/5) typically involves high-temperature methods. One common approach is the direct reaction of elemental ruthenium and yttrium in a controlled atmosphere. The elements are mixed in the desired stoichiometric ratio and heated to high temperatures (around 1593 K) to form the compound .
Industrial Production Methods: Industrial production of ruthenium–yttrium (2/5) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The use of protective atmospheres, such as argon, is crucial to prevent oxidation during the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium–yttrium (2/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen at high temperatures to form oxides. It may also participate in redox reactions with other metal ions or complexes .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form ruthenium and yttrium oxides.
Reduction: Can be reduced by hydrogen or other reducing agents under controlled conditions.
Substitution: May undergo substitution reactions with halogens or other reactive species.
Major Products: The major products of these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation may yield ruthenium dioxide (RuO₂) and yttrium oxide (Y₂O₃) .
Applications De Recherche Scientifique
Ruthenium–yttrium (2/5) has a wide range of applications in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of ruthenium–yttrium (2/5) in various applications involves its ability to interact with molecular targets and pathways:
Biomedical Applications: In anticancer treatments, ruthenium complexes can inhibit cancer cell metabolism by targeting trans-plasma-membrane electron transport systems and reducing lactate production.
Material Science: Contributes to the formation of stable and high-performance materials through its unique crystal structure and bonding properties.
Comparaison Avec Des Composés Similaires
Ruthenium–yttrium (2/5) can be compared with other similar intermetallic compounds, such as:
Ruthenium–yttrium (2/3): Another compound in the ruthenium-yttrium binary system with different stoichiometry and properties.
Ruthenium–yttrium (2/5): Known for its specific crystal structure and thermodynamic stability.
Ruthenium–yttrium (2/5): Exhibits unique catalytic and material properties compared to other ruthenium-based compounds.
Propriétés
Numéro CAS |
74825-75-5 |
|---|---|
Formule moléculaire |
Ru2Y5 |
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
ruthenium;yttrium |
InChI |
InChI=1S/2Ru.5Y |
Clé InChI |
RNLMKJIZNRHUGK-UHFFFAOYSA-N |
SMILES canonique |
[Y].[Y].[Y].[Y].[Y].[Ru].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


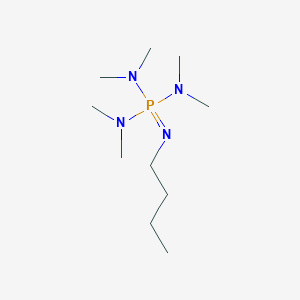
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)

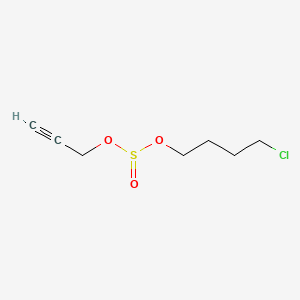

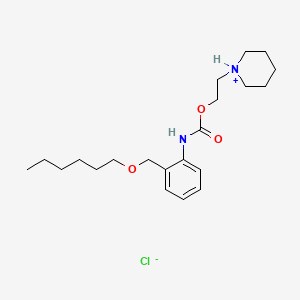
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
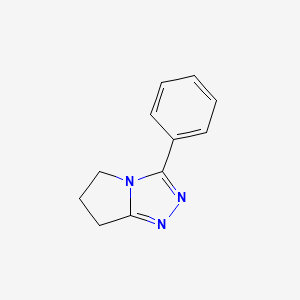

![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
